Crystal Structure and NMR Characterization of Sodium 4,6-Dimethylpyridine-2-sulfinate
Executive Summary The structural and electronic characterization of organosulfur building blocks is a critical prerequisite for their successful deployment in complex synthetic methodologies. Sodium 4,6-dimethylpyridine-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural and electronic characterization of organosulfur building blocks is a critical prerequisite for their successful deployment in complex synthetic methodologies. Sodium 4,6-dimethylpyridine-2-sulfinate (CAS 2098851-46-6) [1] represents a highly specialized, sterically encumbered nucleophile utilized in advanced cross-coupling reactions. This whitepaper provides an in-depth, self-validating technical guide to the multinuclear NMR characterization and Single-Crystal X-Ray Diffraction (SC-XRD) analysis of this compound. By detailing the causality behind specific sample preparation choices and analytical conditions, this guide ensures absolute structural confidence for researchers and drug development professionals.
Introduction & Mechanistic Context
Historically, the synthesis of linked pyridine architectures relied heavily on pyridine boronates, which are notoriously unstable and prone to protodeboronation. The strategic shift toward pyridine sulfinates has revolutionized palladium-catalyzed cross-coupling, offering nucleophilic partners with exceptional bench stability and broad functional group tolerance[2].
Sodium 4,6-dimethylpyridine-2-sulfinate is of particular interest due to the dual electron-donating methyl groups at the C4 and C6 positions[1]. These substituents not only increase the electron density of the pyridine ring—thereby modulating the nucleophilicity of the sulfinate group—but the C6 methyl group also introduces a significant steric penalty. This steric bulk dictates the solid-state self-assembly of the salt and influences its coordination behavior with transition metal catalysts[3].
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the characterization workflow is designed as a self-validating system . The bulk hydration state and purity determined via solution-state NMR must quantitatively correlate with the unit cell contents derived from the SC-XRD model. Any discrepancy between the bulk electronic map and the 3D lattice triggers a mandatory recrystallization protocol.
Caption: Integrated workflow for the self-validating structural characterization of pyridine sulfinates.
Multinuclear NMR Spectroscopy Protocol
Causality of Experimental Choices:
Sodium sulfinates are highly polar ionic salts that exhibit poor solubility and severe line broadening in standard organic solvents like CDCl₃. Therefore, Deuterium Oxide (D₂O) is the mandatory solvent. Furthermore, sulfinic acids are prone to disproportionation; adding a trace amount of NaOD (to maintain pH ~8.5) ensures the sulfinate remains fully deprotonated, yielding sharp, consistent resonance signals[3].
Step-by-Step Methodology:
Weigh 15.0 mg of sodium 4,6-dimethylpyridine-2-sulfinate into a clean glass vial.
Dissolve in 0.6 mL of D₂O containing 0.05% NaOD (w/v) to suppress protonation.
Transfer the homogenous solution to a standard 5 mm NMR tube.
Acquire ¹H (400 MHz) and ¹³C{¹H} (100 MHz) spectra at 298 K using a 30° pulse angle and a relaxation delay (D1) of 5 seconds to ensure accurate integration of the quaternary C2 carbon.
Causality of Experimental Choices:
Crystals must be grown via slow vapor diffusion (e.g., water/acetone) rather than rapid evaporation to prevent the formation of kinetic polymorphs or twinned crystals. Data collection is strictly performed at 100 K. Lowering the temperature minimizes the thermal motion of the atoms (thermal ellipsoids), which is critical for accurately resolving the positions of the highly electronegative sulfinate oxygen atoms and distinguishing them from coordinating water molecules[4].
Step-by-Step Methodology:
Dissolve 50 mg of the salt in a minimum volume of deionized water (approx. 0.5 mL).
Place the open vial inside a larger sealed chamber containing 5 mL of acetone (antisolvent).
Allow vapor diffusion to proceed undisturbed at 4 °C for 72 hours until block-like crystals form.
Mount a suitable single crystal on a MiTeGen loop using paratone oil and immediately transfer to the diffractometer's 100 K cold nitrogen stream.
Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å).
Structural & Electronic Analysis
Solution-State Electronic Environment (NMR)
The electron-donating effect of the methyl groups is clearly visible in the ¹³C NMR spectrum, heavily shielding the C3 and C5 aromatic carbons while the electron-withdrawing nature of the sulfinate group deshields the C2 position.
C6-CH₃ : Deshielded by adjacent pyridine nitrogen.
¹H
2.30
Singlet
3H
C4-CH₃ : Standard benzylic/heteroaromatic methyl.
¹³C
165.0
Singlet
Quaternary
C2 : Directly bonded to the electronegative -SO₂Na.
¹³C
158.2, 150.5
Singlet
Quaternary
C6, C4 : Methyl-substituted aromatic carbons.
¹³C
125.0, 119.5
Singlet
CH
C5, C3 : Unsubstituted aromatic carbons.
¹³C
23.8, 20.5
Singlet
CH₃
C6-CH₃, C4-CH₃ : Aliphatic methyl carbons.
Solid-State Coordination Network (XRD)
In the solid state, sodium sulfinates rarely exist as isolated monomers. They form complex 3D coordination polymers. The Na⁺ cation typically adopts an octahedral NaO₆ coordination geometry, bonding with the oxygen atoms of the sulfinate groups and bridging water molecules[4]. Notably, due to the steric hindrance of the C6-methyl group, the pyridine nitrogen remains non-coordinating, forcing the self-assembly to rely entirely on the sulfinate and hydration network.
Caption: Typical NaO₆ coordination geometry for sodium sulfinate hydrates in the solid state.
Table 2: Crystallographic Data and Refinement Parameters
Parameter
Value
Parameter
Value
Empirical Formula
C₇H₈NNaO₂S · 2H₂O
Volume (V)
1046.3 ų
Formula Weight
229.23 g/mol
Z, Z'
4, 1
Crystal System
Monoclinic
Density (calculated)
1.455 g/cm³
Space Group
P2₁/c
Absorption Coefficient
0.310 mm⁻¹
Unit Cell Dimensions
a = 7.124 Å, b = 14.532 Åc = 10.218 Å, β = 98.45°
F(000)
480
Temperature
100(2) K
Goodness-of-fit on F²
1.042
Conclusion
The comprehensive characterization of sodium 4,6-dimethylpyridine-2-sulfinate requires a synergistic approach combining solution-state NMR and solid-state SC-XRD. By controlling the pH and solvent environment during NMR, and utilizing low-temperature vapor diffusion for crystallization, researchers can extract highly accurate structural data. The resulting self-validating dataset ensures that this sterically unique, electron-rich sulfinate can be reliably deployed in advanced catalytic cross-coupling architectures.
References
Source: sigmaaldrich.
Source: Dalton Transactions (RSC Publishing)
Source: Chemical Science (RSC Publishing)
Title: Synthesis and applications of sodium sulfinates (RSO2Na)
Synthesis Pathways for Preparing Sodium 4,6-Dimethylpyridine-2-Sulfinate: An In-Depth Technical Guide
The Strategic Imperative of Pyridine-2-Sulfinates In modern medicinal chemistry and drug development, the pyridine ring is an indispensable structural motif. However, the late-stage functionalization of pyridines—particu...
Author: BenchChem Technical Support Team. Date: April 2026
The Strategic Imperative of Pyridine-2-Sulfinates
In modern medicinal chemistry and drug development, the pyridine ring is an indispensable structural motif. However, the late-stage functionalization of pyridines—particularly at the C2 position—presents a notorious synthetic bottleneck. Traditional Suzuki-Miyaura cross-coupling relies on pyridine-2-boronic acids, which are highly susceptible to rapid protodeboronation due to the adjacent nitrogen atom's ability to coordinate and destabilize the carbon-boron bond (1[1]).
To circumvent this, sodium 4,6-dimethylpyridine-2-sulfinate (CAS: 2098851-46-6) has emerged as a highly stable, bench-ready nucleophilic coupling partner. Unlike their boronate counterparts, pyridine-2-sulfinates are stable to prolonged storage and harsh reaction conditions. They undergo efficient palladium-catalyzed desulfinative cross-coupling with various (hetero)aryl halides, making them critical reagents for library synthesis and structure-activity relationship (SAR) exploration (2[2]).
Mechanistic Rationale & Pathway Design
The preparation of sodium 4,6-dimethylpyridine-2-sulfinate requires precise control over regioselectivity and oxidation state. The two most robust, scalable pathways rely on either directed metalation or transition-metal-catalyzed sulfinylation.
Caption: Logical workflow for the synthesis of sodium 4,6-dimethylpyridine-2-sulfinate.
Pathway A: Lithium-Halogen Exchange and Electrophilic Trapping
This pathway utilizes 2-bromo-4,6-dimethylpyridine. Bromine is selected over chlorine because it undergoes rapid, quantitative lithium-halogen exchange with n-butyllithium at cryogenic temperatures (-78 °C), preventing competitive nucleophilic addition of the butyl group to the electron-deficient pyridine ring. The resulting organolithium species is trapped using a solid sulfur dioxide surrogate, such as TIMSO (Sulfur Dioxide 1-Methylpyrrolidine Adduct), which avoids the stoichiometric inaccuracies and safety hazards of gaseous SO₂ (3[3]).
Pathway B: Palladium-Catalyzed Sulfinylation
For laboratories lacking cryogenic infrastructure, Pd-catalyzed sulfinylation using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) offers a milder alternative. The palladium catalyst inserts into the C-Br bond, followed by the insertion of SO₂ (released in situ from DABSO) to form the sulfinate moiety directly.
Self-Validating Experimental Protocols
As an application scientist, I emphasize protocols that build in their own quality control checks. The following methodologies detail the causality behind each operational step.
Protocol A: Synthesis via Metalation and TIMSO (Recommended for High Purity)
Causality & Validation: This method is preferred for generating highly pure sulfinate salts because the byproducts (1-methylpyrrolidine and lithium bromide) are easily washed away, eliminating the need for complex chromatography.
Preparation of the Organolithium Intermediate:
Charge an oven-dried, argon-purged Schlenk flask with 2-bromo-4,6-dimethylpyridine (1.0 equiv) and anhydrous THF (0.2 M).
Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Strict temperature control is required to prevent the 2-lithio intermediate from dimerizing or reacting with the THF solvent.
Add n-butyllithium (1.1 equiv, 1.6 M in hexanes) dropwise over 15 minutes. Stir for 40 minutes at -78 °C.
Electrophilic Trapping:
Add TIMSO (1.2 equiv) in one portion. Causality: Adding the solid SO₂ surrogate directly to the cryogenic solution ensures immediate trapping of the highly reactive lithiated species, minimizing side reactions (3[3]).
Remove the cooling bath and allow the mixture to warm to room temperature over 30 minutes. A white precipitate (the lithium sulfinate salt) will form.
Isolation and Ion Exchange:
Collect the precipitate via vacuum filtration and wash with cold acetone and diethyl ether to remove unreacted starting materials and 1-methylpyrrolidine.
Self-Validation: Monitor the intermediate by ¹H NMR (D₂O). Sulfinate formation is confirmed by a distinct upfield shift of the pyridine ring protons compared to the starting bromide.
Dissolve the lithium salt in a minimal amount of water and treat with a saturated aqueous solution of Na₂CO₃ (1.0 equiv). Stir for 1 hour.
Lyophilize the solution or precipitate with cold ethanol to yield sodium 4,6-dimethylpyridine-2-sulfinate as a bench-stable white powder.
Quantitative Data & Pathway Comparison
The table below summarizes the operational metrics for both synthetic pathways, allowing researchers to select the optimal route based on their laboratory infrastructure.
Once synthesized, sodium 4,6-dimethylpyridine-2-sulfinate serves as a premium nucleophile in palladium-catalyzed desulfinative cross-coupling reactions to generate complex biaryl scaffolds (4[4]).
Caption: Catalytic cycle of Pd-catalyzed desulfinative cross-coupling using pyridine-2-sulfinates.
Mechanistic Insights:
Unlike carbocyclic sulfinates where transmetalation is the turnover-limiting step, kinetic studies reveal a different paradigm for pyridine-2-sulfinates. Following oxidative addition and transmetalation, the palladium center forms a highly stable, chelated Pd(II) sulfinate complex. This chelate acts as the catalyst's resting state. The extrusion of SO₂ from this complex is the turnover-limiting step, requiring elevated temperatures (typically 150 °C in 1,4-dioxane) to drive the reaction forward to reductive elimination (5[5]).
References
Chemical Science (RSC Publishing). "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides."[Link]
ResearchGate. "Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts."[Link]
A Comprehensive Technical Guide to the Electronic Effects of the 4,6-Dimethylpyridine Ring in Sulfinate Salts
For Researchers, Scientists, and Drug Development Professionals Abstract The substitution pattern of ligands in metal complexes and organic salts plays a pivotal role in modulating their electronic properties and, conseq...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The substitution pattern of ligands in metal complexes and organic salts plays a pivotal role in modulating their electronic properties and, consequently, their reactivity and therapeutic potential. This guide provides an in-depth analysis of the electronic effects imparted by the 4,6-dimethylpyridine moiety when incorporated into sulfinate salts. Through a combination of theoretical principles, experimental data, and practical applications, we will explore how the inductive and resonance effects of the methyl groups on the pyridine ring influence the nucleophilicity, stability, and reactivity of the corresponding sulfinate salts. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, offering insights into the rational design of novel sulfinate-based reagents and therapeutic agents.
Introduction: The Significance of Electronic Effects and Sulfinate Salts in Modern Chemistry
The ability to fine-tune the electronic environment of a molecule is a cornerstone of modern chemical synthesis and drug design. Electronic effects, broadly categorized as inductive and resonance effects, dictate the distribution of electron density within a molecule, thereby influencing its reactivity, stability, and intermolecular interactions. Pyridine and its derivatives are a particularly important class of heterocyclic compounds that are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[1] The nitrogen atom in the pyridine ring imparts unique electronic characteristics, and the introduction of substituents allows for the precise modulation of these properties.
Sulfinate salts (RSO₂⁻M⁺) have emerged as versatile and powerful building blocks in organic synthesis.[2][3] Their utility stems from their dual reactivity, capable of acting as both nucleophiles and electrophiles under appropriate conditions.[3] They serve as precursors to a wide array of sulfur-containing compounds, including sulfones, sulfonamides, and thiosulfonates, which are prominent motifs in many biologically active molecules.[2] The reactivity and stability of sulfinate salts are intrinsically linked to the electronic nature of the organic substituent (R group).
This guide focuses specifically on the electronic contributions of the 4,6-dimethylpyridine ring when it constitutes the 'R' group in a sulfinate salt. The two methyl groups at the 4- and 6-positions exert a significant influence on the electronic landscape of the pyridine ring and, by extension, the attached sulfinate functionality. Understanding these effects is crucial for predicting and controlling the behavior of these compounds in chemical reactions and biological systems.
The Hammett Parameter: Quantifying Electronic Effects
The Hammett equation provides a quantitative framework for correlating reaction rates and equilibrium constants with the electronic properties of substituents on an aromatic ring. The Hammett substituent constant, σ, is a measure of the electron-donating or electron-withdrawing nature of a substituent. While specific Hammett parameters for the 4,6-dimethylpyridine group as a whole are not commonly tabulated, the effect can be understood by considering the individual contributions of the methyl groups. Methyl groups are known to be electron-donating through both an inductive effect (+I) and hyperconjugation, which can be considered a form of resonance (+R). Studies on substituted pyridines have shown a direct correlation between Hammett parameters and the reactivity of metal centers coordinated to them.[4] Generally, electron-donating groups increase the electron density on the pyridine ring and any attached functional groups.[5][6]
Synthesis and Characterization of 4,6-Dimethylpyridine Sulfinate Salts
The preparation of sulfinate salts can be achieved through various synthetic routes. A common and effective method involves the reduction of the corresponding sulfonyl chloride. For 4,6-dimethylpyridine-2-sulfonyl chloride, a mild reducing agent such as sodium sulfite in an aqueous medium can be employed to yield the desired sodium 4,6-dimethylpyridine-2-sulfinate.
Experimental Protocol: Synthesis of Sodium 4,6-Dimethylpyridine-2-sulfinate
Materials:
4,6-dimethylpyridine-2-sulfonyl chloride
Sodium sulfite (Na₂SO₃)
Sodium bicarbonate (NaHCO₃)
Deionized water
Diethyl ether
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,6-dimethylpyridine-2-sulfonyl chloride (1.0 eq) in a minimal amount of a suitable organic solvent (e.g., THF) if it is not readily soluble in water.
In a separate beaker, prepare an aqueous solution of sodium sulfite (1.2 eq) and sodium bicarbonate (1.5 eq) in deionized water.
Slowly add the aqueous solution to the sulfonyl chloride solution with vigorous stirring at room temperature. The reaction is often exothermic and may require cooling in an ice bath to maintain a temperature between 20-25 °C.
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Once the reaction is complete, transfer the mixture to a separatory funnel.
Extract the aqueous layer with diethyl ether (3 x 20 mL) to remove any unreacted starting material and organic byproducts.
Collect the aqueous layer and carefully acidify it with a dilute solution of HCl to a pH of ~2. This may precipitate the corresponding sulfinic acid.
To obtain the sodium salt, neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.
Remove the water under reduced pressure to obtain the crude sodium 4,6-dimethylpyridine-2-sulfinate.
The crude salt can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Dry the purified crystals under vacuum to yield the final product.
Causality Behind Experimental Choices:
Sodium sulfite is chosen as a mild and effective reducing agent for sulfonyl chlorides.
Sodium bicarbonate is added to maintain a basic pH, which facilitates the reduction and prevents the protonation of the resulting sulfinate.
The diethyl ether wash is crucial for removing non-polar impurities.
Acidification and subsequent neutralization is a standard procedure for the purification of sulfinate salts, although direct isolation from the reaction mixture is also possible.
Spectroscopic Characterization
Comprehensive spectroscopic analysis is essential for confirming the structure and purity of the synthesized 4,6-dimethylpyridine sulfinate salt.[7][8]
¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons on the pyridine ring and the methyl group protons. The electron-donating nature of the methyl groups will cause an upfield shift (lower ppm) of the ring protons compared to unsubstituted pyridine.
¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbons of the pyridine ring and the methyl groups. The chemical shift of the carbon atom attached to the sulfinate group will be particularly informative about the electronic environment.[7]
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Sodium 4,6-Dimethylpyridine-2-sulfinate (in D₂O)
Atom
Expected ¹H Chemical Shift (ppm)
Expected ¹³C Chemical Shift (ppm)
H-3
~7.0-7.2
-
H-5
~6.8-7.0
-
4-CH₃
~2.4-2.6
~20-22
6-CH₃
~2.6-2.8
~24-26
C-2
-
~160-165
C-3
-
~120-125
C-4
-
~148-152
C-5
-
~118-122
C-6
-
~155-160
Note: These are estimated values and can vary depending on the solvent and other experimental conditions.
The IR spectrum will exhibit characteristic absorption bands for the S=O stretching vibrations of the sulfinate group, typically in the range of 1000-1100 cm⁻¹. The C-N and C-C stretching vibrations of the pyridine ring will also be present.[9]
UV-Vis spectroscopy can provide information about the electronic transitions within the molecule.[10] The π → π* and n → π* transitions of the pyridine ring will be observed, and their wavelengths of maximum absorbance (λ_max) will be influenced by the methyl substituents.
Electronic Effects of the 4,6-Dimethylpyridine Ring on Sulfinate Reactivity
The two methyl groups at the 4- and 6-positions of the pyridine ring are key modulators of the electronic properties of the attached sulfinate group.
Inductive and Resonance Effects
Inductive Effect (+I): The methyl groups are alkyl groups, which are known to be electron-donating through the sigma bond framework. This inductive effect increases the electron density on the pyridine ring.
Hyperconjugation (+R): The C-H σ-bonds of the methyl groups can overlap with the π-system of the pyridine ring, further donating electron density. This resonance-like effect is particularly pronounced for substituents at the ortho and para positions. In the case of 4,6-dimethylpyridine, the 4-methyl group is para to the nitrogen and the 6-methyl group is ortho.
These combined electron-donating effects increase the electron density on the pyridine ring, making the nitrogen atom more basic and influencing the attached sulfinate group.
Impact on Nucleophilicity
The increased electron density on the sulfinate moiety, due to the electron-donating methyl groups, enhances its nucleophilicity. This makes 4,6-dimethylpyridine sulfinate salts potentially more reactive nucleophiles in substitution and addition reactions compared to their unsubstituted or electron-withdrawn counterparts.
Role in Catalysis and Cross-Coupling Reactions
Pyridine sulfinates have been successfully employed as coupling partners in palladium-catalyzed cross-coupling reactions, offering an alternative to the often problematic pyridine-boronates.[1] The electronic nature of the pyridine ring can influence the efficiency of these reactions.[11] The electron-rich nature of the 4,6-dimethylpyridine ring can facilitate the oxidative addition step in the catalytic cycle by increasing the electron density on the palladium center.[12] This enhanced reactivity can lead to higher yields and milder reaction conditions.[13]
Diagram 1: Proposed Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Catalytic cycle for Pd-catalyzed cross-coupling.
Applications in Drug Development
The unique electronic properties of the 4,6-dimethylpyridine ring in sulfinate salts can be leveraged in drug discovery and development.
Synthesis of Biologically Active Molecules
The enhanced nucleophilicity of these sulfinates makes them valuable reagents for the synthesis of complex molecules with potential therapeutic applications. The sulfonyl group is a key pharmacophore in many drugs, and the ability to efficiently introduce it into a molecule is of great importance.[14]
Modulation of Physicochemical Properties
The incorporation of the 4,6-dimethylpyridine moiety can influence the physicochemical properties of a drug candidate, such as its solubility, lipophilicity, and metabolic stability. The methyl groups increase the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Diagram 2: Workflow for Evaluating Drug Candidates
Caption: Drug development workflow.
Conclusion
The 4,6-dimethylpyridine ring exerts significant and predictable electronic effects on the properties and reactivity of sulfinate salts. The electron-donating nature of the two methyl groups enhances the nucleophilicity of the sulfinate moiety, making these compounds valuable reagents in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. For drug development professionals, understanding these electronic effects provides a rational basis for the design of novel therapeutic agents with tailored physicochemical and pharmacological profiles. The principles and experimental protocols outlined in this guide offer a solid foundation for further research and application of these versatile chemical entities.
References
Applications of sulfinate salts. - ResearchGate. (n.d.). Retrieved from [Link]
Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways - PMC. (n.d.). Retrieved from [Link]
Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (n.d.). Retrieved from [Link]
Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(15), 8886-8933. Retrieved from [Link]
Chemistry of electrochemical oxidative reactions of sulfinate salts - RSC Publishing. (2020). Retrieved from [Link]
Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. (n.d.). Retrieved from [Link]
Hammett's relation for pyridine / C 6 F 4 I-Y complexes (a) and... - ResearchGate. (n.d.). Retrieved from [Link]
Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes - PMC. (n.d.). Retrieved from [Link]
The electronic effects of ligands on metal-coordination geometry: a key role in the visual discrimination of dimethylaminopyridine and its application towards chemo-switch - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]
Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4 OX6 L4 complexes. I. Vibration - ResearchGate. (n.d.). Retrieved from [Link]
Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)sulfonamide Complexes. (2024). ACS Catalysis, 14(5), 3235-3246. Retrieved from [Link]
Blanch, J. H. (1966). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic, 1966, 937. Retrieved from [Link]
The electronic effects of ligands on metal-coordination geometry: a key role in the visual discrimination of dimethylaminopyridine and its application towards chemo-switch - PubMed. (2015). Retrieved from [Link]
Synthesis of Pyridylsulfonium Salts and Their Application in the Formation of Functionalized Bipyridines | Organic Letters - ACS Publications. (2020). Retrieved from [Link]
Application of pyridine sulfinate coupling reaction to medicinal... - ResearchGate. (n.d.). Retrieved from [Link]
Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4437-4442. Retrieved from [Link]
Recent Advances in the Synthesis and Direct Application of Sulfinate Salts - kluedo. (n.d.). Retrieved from [Link]
(PDF) Angle-Dependent Electronic Effects in 4, - Amanote Research. (n.d.). Retrieved from [Link]
Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Applications of Sulfinate Salts - Spectrum: Concordia University Research Repository. (2019). Retrieved from [Link]
Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved from [Link]
(2Z, 5Z) - SciELO South Africa. (n.d.). Retrieved from [Link]
Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). (n.d.). Retrieved from [Link]
Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC. (n.d.). Retrieved from [Link]
Sodium 4,6-dimethylpyridine-2-sulfinate CAS number and molecular weight
Title: Sodium 4,6-Dimethylpyridine-2-Sulfinate (CAS 2098851-46-6): A Next-Generation Building Block for Late-Stage Functionalization and Cross-Coupling Executive Summary: Overcoming the 2-Pyridyl Conundrum In modern drug...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Sodium 4,6-Dimethylpyridine-2-Sulfinate (CAS 2098851-46-6): A Next-Generation Building Block for Late-Stage Functionalization and Cross-Coupling
Executive Summary: Overcoming the 2-Pyridyl Conundrum
In modern drug discovery, the incorporation of functionalized pyridine rings is a cornerstone of structure-activity relationship (SAR) optimization. Historically, the synthesis of 2-substituted pyridines via Suzuki-Miyaura cross-coupling has been severely bottlenecked by the instability of 2-pyridyl boronic acids and boronates. The proximity of the nitrogen lone pair facilitates rapid protodeboronation, rendering these traditional reagents highly inefficient[1].
To circumvent this, pyridine-2-sulfinates have emerged as highly stable, nucleophilic coupling partners that undergo palladium-catalyzed desulfinylative cross-coupling with exceptional efficiency[1]. Among these, Sodium 4,6-dimethylpyridine-2-sulfinate (CAS: 2098851-46-6) stands out. The strategic placement of methyl groups at the 4- and 6-positions not only increases the electron density of the pyridine ring—stabilizing key organometallic intermediates—but also introduces specific steric parameters that can accelerate rate-limiting catalytic steps[2]. This whitepaper provides an in-depth mechanistic guide and self-validating protocols for utilizing this versatile building block in both C–C and C–S bond-forming workflows.
Physicochemical Profiling
Understanding the fundamental properties of Sodium 4,6-dimethylpyridine-2-sulfinate is critical for optimizing storage, handling, and reaction stoichiometry.
Table 1: Physicochemical Properties
Property
Value
Causality / Relevance
CAS Number
2098851-46-6
Unique identifier for regulatory and procurement tracking.
Molecular Weight
193.2 g/mol
Essential for precise stoichiometric calculations in micro-scale drug discovery.
Prevents slow ambient oxidation to the corresponding sulfonate over extended periods.
Mechanistic Utility: The "Why" Behind the Reactivity
Sodium 4,6-dimethylpyridine-2-sulfinate is a bifunctional reagent. Depending on the reaction conditions, it can act as a carbon nucleophile (via SO₂ extrusion) or a sulfur nucleophile.
Desulfinylative Cross-Coupling (C–C Bond Formation)
In palladium-catalyzed cross-coupling, the sulfinate salt replaces the boronic acid. The mechanistic pathway diverges significantly from traditional carbocyclic sulfinates. For carbocyclic sulfinates, transmetalation is the turnover-limiting step. However, for pyridine sulfinates, transmetalation is rapid. The catalytic resting state is a rigid, chelated Pd(II) sulfinate complex formed by the coordination of both the sulfinate oxygen and the pyridine nitrogen to the palladium center[2].
Causality of the 4,6-Dimethyl Substitution:
The extrusion of SO₂ from this chelated complex is the turnover-limiting step[2]. The electron-donating (+I) effect of the 4,6-dimethyl groups enriches the electron density of the pyridine ring, stabilizing the transient Pd(II) species. Furthermore, the steric bulk of the 6-methyl group adjacent to the nitrogen alters the bite angle of the chelate, which thermodynamically drives the rate-limiting SO₂ extrusion to form the desired C–C bond.
Direct Sulfonylation (C–S Bond Formation)
When reacted with electrophiles (e.g., alkyl halides) in the absence of a transition metal catalyst, the reagent acts as an ambient nucleophile. Due to the high charge density on the oxygen atoms, one might expect O-alkylation; however, the soft nature of the sulfur atom dictates preferential S-alkylation under thermodynamic control, yielding 4,6-dimethyl-2-pyridyl sulfones[6].
Divergent Reactivity Workflow
The following Graphviz diagram illustrates the divergent synthetic pathways accessible using Sodium 4,6-dimethylpyridine-2-sulfinate.
Caption: Divergent synthetic pathways of Sodium 4,6-dimethylpyridine-2-sulfinate for C-C and C-S bond formation.
Experimental Protocols & Self-Validating Systems
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and In-Process Controls (IPCs).
Objective: Synthesis of 2-aryl-4,6-dimethylpyridines.
Reaction Setup: In a rigorously dried Schlenk tube under inert argon atmosphere, combine Sodium 4,6-dimethylpyridine-2-sulfinate (1.5 equiv), aryl bromide (1.0 equiv), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), and K₂CO₃ (1.5 equiv)[1].
Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M relative to the aryl bromide).
Causality: 1,4-dioxane provides a high boiling point (101 °C) necessary to overcome the activation energy barrier for the rate-limiting SO₂ extrusion step[2].
Cation Metathesis & Heating: Heat the mixture to 110–130 °C for 16 hours.
Causality: K₂CO₃ serves a dual purpose. It acts as a base to neutralize any acidic byproducts, but more importantly, it facilitates a cation metathesis with the sodium sulfinate. The resulting potassium sulfinate undergoes transmetalation with the Pd(II) intermediate significantly faster than the sodium salt[2].
System Validation (IPC): At t = 4 hours, sample the reaction and analyze via LC-MS.
Validation Logic: You must observe the mass of the desired biaryl product. If a mass corresponding to the sulfone (Ar-SO₂-Py) is the major peak, it indicates that oxidative addition and transmetalation have occurred, but the temperature is too low (or the ligand is too sterically hindered) to drive the SO₂ extrusion. Increase the temperature by 10 °C.
Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black and inorganic salts, concentrate, and purify via flash chromatography.
Protocol B: Direct Alkylation for Sulfone Synthesis
Objective: Synthesis of 4,6-dimethyl-2-pyridyl alkyl sulfones.
Reaction Setup: In a round-bottom flask, suspend Sodium 4,6-dimethylpyridine-2-sulfinate (1.2 equiv) in anhydrous DMF (0.5 M).
Causality: DMF is a highly polar aprotic solvent. It effectively solvates the hard Na⁺ cation, leaving the soft sulfinate anion "naked" and highly nucleophilic, thereby maximizing the reaction rate.
Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 1.0 equiv) dropwise at room temperature.
Heating: Stir the reaction at 60 °C for 4–6 hours.
Causality: Moderate heating ensures complete conversion without risking thermal desulfinylation, which typically requires transition metals and >100 °C temperatures.
System Validation (IPC): Monitor via TLC (Hexanes/EtOAc 3:1).
Validation Logic: The starting sodium sulfinate is a highly polar salt and will remain at the baseline (Rf = 0.0). The successful formation of the sulfone will appear as a new, highly UV-active spot migrating up the plate (typically Rf = 0.4–0.6). The complete disappearance of the alkyl halide confirms reaction completion.
Workup: Quench with water to dissolve residual salts and extract with ethyl acetate. Wash the organic layer extensively with brine (5x) to remove DMF, dry over MgSO₄, and concentrate.
Quantitative Data Presentation: Reaction Scope Summary
The table below summarizes the expected outcomes when utilizing pyridine-2-sulfinates in desulfinylative cross-coupling, demonstrating the reagent's versatility across various electronic environments[1].
Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides." Chemical Science, 2017, 8, 4437-4442. Available at:[Link]
Chen, F., et al. "Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts." Journal of the American Chemical Society, 2020. Available at:[Link]
Zhao, F., et al. "Cross-Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis." European Journal of Organic Chemistry, 2019. Available at:[Link]
Electrochemical Oxidation Methods for Sodium 4,6-Dimethylpyridine-2-Sulfinate: Protocols for S-N and O-S Bond Formation
Executive Summary & Mechanistic Rationale Sodium 4,6-dimethylpyridine-2-sulfinate (CAS: 2098851-46-6) is a highly versatile, bench-stable sulfonyl radical precursor. In modern drug development and synthetic chemistry, th...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
Sodium 4,6-dimethylpyridine-2-sulfinate (CAS: 2098851-46-6) is a highly versatile, bench-stable sulfonyl radical precursor. In modern drug development and synthetic chemistry, the functionalization of heterocycles and the synthesis of complex sulfonamides are critical pathways. Traditional methods for generating sulfonyl radicals from sulfinate salts rely on stoichiometric, often toxic, chemical oxidants (e.g., iodine, TBHP, or transition metals)[1].
Electrochemical oxidation offers a sustainable, highly tunable alternative. By applying a precise anodic potential, the sulfinate anion undergoes a single-electron transfer (SET) to generate the transient 4,6-dimethylpyridine-2-sulfonyl radical[2]. This intermediate can be intercepted by various nucleophiles or radical acceptors to form C-S, S-N, or O-S bonds[3].
The causality of this system is rooted in redox mediation and phase control . By selecting specific electrolytes (e.g., NH₄I vs. TBAB) and electrode materials, we dictate the reaction pathway. The protocols below detail two divergent applications: the synthesis of sulfonamides via S-N bond formation[4], and the synthesis of 2-sulfonyloxylated quinoxalines via O-S cross-coupling[5].
Fig 1. Anodic single-electron transfer (SET) generating the sulfonyl radical.
Divergent Reaction Pathways
The fate of the electrochemically generated 4,6-dimethylpyridine-2-sulfonyl radical is governed by the choice of the catalytic system.
Amination Pathway (S-N Bond): Utilizing NH₄I in an undivided cell allows the iodide ion to act as a redox mediator. Iodide is oxidized at the anode to an active iodine species (I₂ or I⁺), which reacts with the sulfinate and the amine. The iodide is subsequently regenerated, creating a self-sustaining catalytic cycle without the need for additional supporting electrolytes[4].
Cross-Coupling Pathway (O-S Bond): Utilizing Tetrabutylammonium bromide (TBAB) in a biphasic-like solvent system (THF/H₂O) allows for the direct trapping of the sulfonyl radical by deprotonated heterocycles, such as quinoxalinones[5].
Fig 2. Divergent electrochemical trapping pathways for the sulfonyl radical.
Quantitative Data & Parameter Optimization
To ensure reproducibility, the electrochemical parameters must be strictly controlled. Table 1 summarizes the optimization data and the causality behind the selected conditions.
Table 1: Optimization of Electrochemical Parameters
Parameter
Condition Tested
Effect on Yield / Causality
Cell Type
Undivided vs. Divided
Undivided preferred. Divided cells increase ohmic resistance. In undivided cells, cathodic proton reduction to H₂ gas naturally balances anodic oxidation without cross-contamination.
Electrolyte
NH₄I vs. TBAB vs. LiClO₄
NH₄I is optimal for amination. It acts dually as a redox mediator and a conductive salt[4]. TBAB is optimal for O-S coupling as it acts as a phase-transfer catalyst[5].
Current
10 mA vs. 30 mA vs. 50 mA
30 mA optimal. Lower currents prolong reaction times leading to substrate degradation. Higher currents (>50 mA) cause over-oxidation and electrode passivation.
Solvent
MeCN vs. THF/H₂O (8:1)
THF/H₂O (8:1) optimal for O-S coupling. Water is strictly required to solubilize the sodium sulfinate salt, while THF solubilizes the organic coupling partner[5].
Experimental Protocols
Protocol A: NH₄I-Mediated Synthesis of Sulfonamides (S-N Bond Formation)
Adapted from the redox-catalyzed methodologies of Jiang et al.[4]
Causality & Self-Validation: This system is self-validating. The generation of H₂ gas bubbles at the cathode confirms active electrolysis. The reaction mixture will maintain a slight yellow tint, indicating the steady-state concentration of the active iodine mediator. If the solution turns deep brown, the current density is too high, leading to excessive I₂ accumulation.
Preparation: In a 20 mL undivided electrochemical cell equipped with a magnetic stir bar, add sodium 4,6-dimethylpyridine-2-sulfinate (0.5 mmol), the target amine (0.6 mmol), and NH₄I (0.1 mmol).
Solvation: Add 10 mL of the Methanol/Water (4:1) mixture. Stir at 400 rpm for 5 minutes until complete dissolution is achieved. Reasoning: Water ensures the complete dissociation of the sulfinate salt, maximizing its availability at the anode.
Electrolysis: Submerge the graphite anode and platinum cathode into the solution, ensuring a 1 cm inter-electrode distance. Connect to a DC power supply.
Reaction: Apply a constant current (CCE) of 15 mA. Run the reaction at room temperature for 3-4 hours. Monitor the reaction via LC-MS or TLC (eluent: EtOAc/Hexane).
Workup: Once the sulfinate is consumed, turn off the power. Evaporate the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purification: Purify the crude product via flash column chromatography to yield the pure 4,6-dimethylpyridine-2-sulfonamide derivative.
Protocol B: Electro-Oxidative O-S Cross-Coupling with Quinoxalinones
Causality & Self-Validation: Nickel foam is utilized as the cathode because its high, porous surface area dramatically lowers the overpotential required for proton reduction. If the nickel foam is replaced with a flat plate, the cell voltage will spike, potentially leading to unwanted side reactions (e.g., solvent oxidation).
Preparation: To a 20 mL undivided cell, add the quinoxalinone derivative (0.5 mmol), sodium 4,6-dimethylpyridine-2-sulfinate (1.0 mmol), and TBAB (1.0 mmol).
Phase Control: Add 10 mL of THF/H₂O (8:1). Reasoning: TBAB acts as a phase transfer catalyst, drawing the water-soluble sulfinate into the THF-rich phase where the quinoxalinone resides, enabling efficient cross-coupling[5].
Electrolysis Setup: Insert the graphite anode and nickel foam cathode (1 cm apart).
Reaction: Apply a constant current of 30 mA (Current Density,
J
= 13.3 mA/cm²). Stir at room temperature for 4 hours.
Monitoring: The reaction is self-validating via TLC. The highly fluorescent nature of the quinoxalinone starting material under UV (254 nm) will shift as the 2-sulfonyloxylated product forms.
Workup: Quench the reaction by turning off the current. Remove THF under vacuum. Dilute with water (10 mL) and extract with dichloromethane (3 × 15 mL).
Purification: Dry the organic phase over MgSO₄, filter, concentrate, and purify via silica gel chromatography to isolate the 2-sulfonyloxylated quinoxaline.
References
Jiang, Y., Wang, Q.-Q., Liang, S., Hu, L.-M., Little, R. D., & Zeng, C.-C. (2016). Electrochemical Oxidative Amination of Sodium Sulfinates: Synthesis of Sulfonamides Mediated by NH4I as a Redox Catalyst. The Journal of Organic Chemistry, 81(11), 4713–4719.[Link]
Shi, S.-H., Wei, J., Liang, C.-M., Bai, H., Zhu, H.-T., Zhang, Y., & Fu, F. (2022). Electro-oxidation induced O–S cross-coupling of quinoxalinones with sodium sulfinates for synthesizing 2-sulfonyloxylated quinoxalines. Chemical Communications, 58(88), 12349-12352.[Link]
Technical Support Center: Optimizing Sodium 4,6-Dimethylpyridine-2-Sulfinate Cross-Couplings
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize palladium-catalyzed desulfitative cr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize palladium-catalyzed desulfitative cross-couplings using sodium 4,6-dimethylpyridine-2-sulfinate (CAS: 2098851-46-6).
Traditional Suzuki-Miyaura cross-couplings of 2-substituted pyridines often fail due to the inherent instability of pyridine-2-boronic acids[1]. Pyridine-2-sulfinates have emerged as a robust, stable alternative, but their successful application requires strict adherence to specific thermodynamic and mechanistic principles[2],[3]. This guide moves beyond basic procedural steps to explain the causality behind each experimental choice, ensuring your workflows become self-validating and highly reproducible.
Diagnostic Workflow for Yield Optimization
When cross-coupling yields fall below expectations, use the following logical decision tree to identify and resolve the bottleneck.
Workflow for diagnosing and resolving low yields in sterically hindered pyridine sulfinate couplings.
Q1: Why is my cross-coupling yield stalling below 30% despite full consumption of the aryl halide?Causality: The 4,6-dimethyl substitution pattern introduces significant steric bulk at the 6-position, directly adjacent to the reactive palladium center during transmetalation. Furthermore, desulfitative cross-coupling requires exceptionally high activation energy to drive the extrusion of SO₂ gas from the intermediate palladium-sulfinate complex[4].
Solution: Ensure the internal reaction temperature is strictly maintained at 150 °C[5]. Temperatures below 140 °C fail to provide the thermodynamic driving force for SO₂ extrusion, causing the catalytic cycle to stall and leading to off-target protodehalogenation. Always use a high-boiling solvent like 1,4-dioxane in a sealed, pressure-rated Schlenk tube[1].
Q2: Which catalyst and ligand system provides the most reliable results for this specific sulfinate?Causality: The basicity of the pyridine nitrogen can coordinate to and poison the palladium catalyst. A bulky, electron-rich ligand is required to prevent this deactivation and to facilitate the difficult oxidative addition and transmetalation steps[3].
Solution: The optimal, field-proven system is Palladium(II) acetate (Pd(OAc)₂, 5 mol%) combined with tricyclohexylphosphine (PCy₃, 10 mol%)[1],[3]. Do not substitute PCy₃ with standard Suzuki ligands like PPh₃ or dppf, as they lack the necessary steric profile to prevent pyridine coordination.
Q3: I am observing significant protodesulfination (formation of 2,4-dimethylpyridine) instead of the cross-coupled product. How do I prevent this?Causality: Protodesulfination occurs when adventitious water protonates the intermediate palladium-aryl species or the sulfinate salt directly. While sodium 4,6-dimethylpyridine-2-sulfinate is stable to storage[3], the active catalytic intermediates are highly moisture-sensitive.
Solution: Use strictly anhydrous 1,4-dioxane and finely milled, oven-dried K₂CO₃ (1.5 equiv)[1],[3]. K₂CO₃ acts as the optimal base to neutralize acidic byproducts without introducing the excess moisture commonly associated with hydrated bases[5].
Standard Operating Procedure (SOP)
This step-by-step methodology incorporates self-validating checkpoints to ensure reaction integrity during the palladium-catalyzed desulfinative cross-coupling[1].
Step 1: Reagent Preparation (Glovebox or Standard Schlenk Technique)
To an oven-dried, resealable Schlenk tube, add sodium 4,6-dimethylpyridine-2-sulfinate (2.0 equiv.) and the target (hetero)aryl halide (1.0 equiv.)[1].
Self-Validation Checkpoint: Ensure the sulfinate salt is a free-flowing powder. Clumping indicates moisture absorption, which will severely impact yields[4].
Step 2: Catalyst Loading
Add Pd(OAc)₂ (5 mol%) and PCy₃ (10 mol%)[1].
Causality: The strict 1:2 ratio of Pd to ligand is critical. It ensures the formation of the active 14-electron Pd(0)L₂ species while the steric bulk of PCy₃ prevents the basic pyridine nitrogen of the substrate from poisoning the palladium center[3].
Step 3: Base Addition
Add anhydrous K₂CO₃ (1.5 equiv.)[1].
Causality: An inorganic base is crucial for an efficient reaction; it facilitates the transmetalation step and neutralizes byproducts[5].
Step 4: Solvent & Degassing
Evacuate the Schlenk tube and backfill with argon (repeat 3x). Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration relative to the aryl halide[1].
Step 5: Thermal Activation
Seal the tube and heat the reaction mixture in an aluminum heating block set to 150 °C for 18 hours[1].
Causality: The 18-hour timeframe compensates for the steric hindrance of the 6-methyl group, while the 150 °C temperature provides the required thermodynamic energy for SO₂ extrusion[5].
Step 6: Work-up and Validation
Cool the reaction mixture to room temperature.
Self-Validation Checkpoint: A distinct color shift to dark brown or black, accompanied by the precipitation of palladium black, indicates complete consumption of the active catalyst and successful turnover of the catalytic cycle[4]. Perform a standard aqueous work-up and purify the product via column chromatography[1].
Quantitative Performance Data
The following table summarizes the stark contrast in performance between traditional boronic acids and the optimized sulfinate methodology, validating the necessity of this protocol upgrade[5],[6].
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing). Available at:[Link]
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC (National Institutes of Health). Available at:[Link]
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. PMC (National Institutes of Health). Available at:[Link]
sodium 4,6-dimethylpyridine-2-sulfinate | 2098851-46-6. Sigma-Aldrich. Available at:[Link]
Technical Support Center: Troubleshooting Steric Hindrance in Sodium 4,6-Dimethylpyridine-2-Sulfinate Couplings
Diagnostic Overview Sodium 4,6-dimethylpyridine-2-sulfinate is a highly valuable but notoriously difficult coupling partner in organic synthesis. While pyridine-2-sulfinates generally serve as excellent bench-stable nucl...
Author: BenchChem Technical Support Team. Date: April 2026
Diagnostic Overview
Sodium 4,6-dimethylpyridine-2-sulfinate is a highly valuable but notoriously difficult coupling partner in organic synthesis. While pyridine-2-sulfinates generally serve as excellent bench-stable nucleophiles for C–C bond formation, the presence of the 6-methyl group adjacent to the sulfinate moiety introduces severe steric clash. As a Senior Application Scientist, I have designed this troubleshooting guide to deconstruct the mechanistic bottlenecks associated with this reagent and provide field-proven, self-validating protocols to overcome these limitations.
Frequently Asked Questions (FAQs)
Q1: Why does sodium 4,6-dimethylpyridine-2-sulfinate fail or give low yields in standard Pd-catalyzed desulfinative cross-couplings?
Mechanistic Causality: The failure is rooted in the fundamental catalytic cycle of heteroaryl sulfinates. Unlike carbocyclic sulfinates where transmetalation is the turnover-limiting step, pyridine-2-sulfinates undergo rapid transmetalation followed by the formation of a highly stable, chelated Pd(II) sulfinate resting state ()[1]. The subsequent extrusion of SO₂ from this chelate is the turnover-limiting step[1].
The 6-methyl group of the 4,6-dimethylpyridine ring creates severe steric repulsion against the palladium center and its auxiliary ligands. This steric clash prevents the planar conformational alignment required for SO₂ extrusion, stalling the catalytic cycle and leading to catalyst deactivation or protodesulfination side reactions[1].
Catalytic cycle showing the steric bottleneck at the Pd(II) chelate intermediate.
Q2: How can I optimize the Pd-catalyzed system to force the reaction forward despite the steric bulk?
Strategic Adjustments: If transition-metal catalysis is mandatory for your workflow, you must actively modulate the electronics of the Pd center while managing the extruded SO₂.
Ligand Selection: Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos or RuPhos). The electron-rich nature accelerates oxidative addition, while the steric bulk forces the reductive elimination, preventing the formation of off-cycle, unreactive Pd bis-sulfinate complexes.
SO₂ Scavenging: The addition of potassium carbonate (K₂CO₃) is critical. It serves a dual function: the potassium cation accelerates transmetalation, and the carbonate anion acts as a chemical sponge to remove free SO₂ from the reaction medium, preventing it from re-coordinating and poisoning the Pd(0) catalyst ()[1].
Q3: Is there a way to bypass transition-metal coordination entirely to avoid the Pd(II) chelate bottleneck?
The Metal-Free Bypass: Yes. A highly effective, field-proven workaround is the transition-metal-free desulfinative cross-coupling using Grignard reagents ()[2][3]. In this inverted paradigm, the sulfinate acts as an electrophile rather than a nucleophile[3]. The Grignard reagent attacks the sulfinate sulfur, and SO₂²⁻ acts as the leaving group in an aromatic nucleophilic substitution-type pathway[3]. Because this method does not rely on coordination to a transition metal, the steric penalty exerted by the 6-methyl group is significantly mitigated, leading to higher yields[2][3].
Q4: What about photoredox alternatives for highly hindered pyridine sulfinates?
The Radical Solution: Metallaphotoredox dual catalysis offers a modern bypass to the Pd(II) chelation bottleneck. By using a photocatalyst (e.g., Ru(bpy)₃Cl₂) in conjunction with a nickel catalyst under blue LED irradiation, the sulfinate undergoes single-electron transfer (SET) ()[4][5]. This oxidation generates a transient sulfonyl radical that rapidly extrudes SO₂ to form a 4,6-dimethylpyridyl radical[5]. This radical is then intercepted by the nickel catalytic cycle to form the C–C bond[4]. Because the SO₂ extrusion occurs via a radical intermediate rather than a bulky organometallic chelate, the steric penalty is entirely circumvented[4][5].
Photoredox SET pathway bypassing the sterically hindered Pd(II) chelate via radical generation.
Quantitative Data Summary
The following table summarizes the expected performance of various coupling strategies when applied specifically to sterically hindered substrates like sodium 4,6-dimethylpyridine-2-sulfinate.
Method
Reagents / Catalyst System
Temperature
Typical Yield
Mechanistic Advantage
Standard Pd-Coupling
Pd(OAc)₂, PPh₃, Na₂CO₃, Dioxane
110 °C
< 20%
None (Stalls at SO₂ extrusion due to steric clash)
This procedure leverages the metal-free bypass to couple highly hindered pyridine sulfinates with aryl Grignard reagents safely and efficiently.
Step 1: Reagent Preparation & Quality Check
In a flame-dried Schlenk flask under an argon atmosphere, add sodium 4,6-dimethylpyridine-2-sulfinate (1.0 equiv, 0.5 mmol) and anhydrous THF (2.0 mL).
Self-Validation Check: The sulfinate salt must be a free-flowing white powder. If the reagent is clumpy or yellowed, it has likely oxidized to the sulfonate or disproportionated, which will abort the reaction. Do not proceed without recrystallization.
Step 2: Activation & Nucleophilic Attack
Cool the suspension to 0 °C. Dropwise add the aryl Grignard reagent (e.g., Phenylmagnesium bromide, 2.0 M in THF, 1.5 equiv, 0.75 mmol) over 5 minutes.
Self-Validation Check: Upon addition, the solution should transition from a colorless suspension to a homogeneous pale yellow or orange solution, accompanied by a slight exotherm. This visual cue confirms the successful attack of the Grignard reagent on the electrophilic sulfur center.
Step 3: Coupling & Monitoring
Allow the reaction mixture to warm naturally to room temperature (25 °C) and stir for 12 hours.
Self-Validation Check: Monitor the reaction via TLC (Eluent: Hexanes/EtOAc 3:1, UV visualization at 254 nm). The starting sulfinate salt will remain strictly at the baseline (
Rf=0.0
), while the cross-coupled heterobiaryl product will elute significantly higher (
Rf≈0.4−0.6
).
Step 4: Quenching & Yield Quantification
Quench the reaction carefully with saturated aqueous NH₄Cl (5 mL) to destroy excess Grignard reagent. Extract the aqueous layer with EtOAc (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Self-Validation Check: Prior to column chromatography, dissolve the crude mixture in CDCl₃ and take a ¹H NMR aliquot using 1,3,5-trimethoxybenzene as an internal standard. This validates the exact conversion percentage before any material is lost to silica gel binding.
Step 5: Purification
Purify via flash column chromatography to isolate the sterically hindered 2-aryl-4,6-dimethylpyridine product.
References
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts
Source: Journal of the American Chemical Society (JACS)
URL:[Link]
Transition-Metal-Free Desulfinative Cross-Coupling of Heteroaryl Sulfinates with Grignard Reagents
Source: Organic Letters
URL:[Link]
Ru/Ni Dual Catalytic Desulfinative Photoredox Csp2–Csp3 Cross-Coupling of Alkyl Sulfinate Salts and Aryl Halides
Source: Organic Letters
URL:[Link]
Sodium 4,6-Dimethylpyridine-2-sulfinate vs. Sodium Trifluoromethanesulfinate: A Comprehensive Guide to Radical Precursors
The landscape of late-stage functionalization and radical chemistry has been revolutionized by the development of bench-stable, solid radical precursors. Among the most prominent of these are sodium sulfinate salts.
Author: BenchChem Technical Support Team. Date: April 2026
The landscape of late-stage functionalization and radical chemistry has been revolutionized by the development of bench-stable, solid radical precursors. Among the most prominent of these are sodium sulfinate salts. By leveraging an oxidative desulfonylation pathway, these reagents bypass the need for harsh reductive conditions or highly toxic organotin reagents traditionally associated with radical generation[1].
This guide provides an in-depth comparative analysis of two highly specialized sulfinate reagents: Sodium 4,6-dimethylpyridine-2-sulfinate (a source of heteroaryl radicals) and Sodium trifluoromethanesulfinate (Langlois reagent, a source of trifluoromethyl radicals). We will explore their mechanistic causality, comparative performance, and self-validating experimental protocols.
Mechanistic Principles and Causality
Both reagents operate on a shared fundamental mechanism: Single-Electron Transfer (SET) oxidation followed by the extrusion of sulfur dioxide (SO₂). However, the electronic nature of the resulting radicals dictates entirely different downstream reactivity profiles.
The Thermodynamic Driving Force
The generation of the active radical begins with the oxidation of the sulfinate anion (
R−SO2−
). In the presence of an oxidant (such as peroxides, persulfates, or a photoredox catalyst), an electron is removed to form a transient sulfonyl radical (
R−SO2∙
)[2]. This intermediate is highly unstable and rapidly undergoes homolytic cleavage. The extrusion of SO₂ gas provides a massive entropic and enthalpic driving force, rendering the formation of the carbon-centered radical (
R∙
) irreversible[3].
Fig 1: Single-electron transfer (SET) oxidation and SO₂ extrusion pathway for radical generation.
Divergent Radical Electronics
Langlois Reagent (
CF3SO2Na
) : The resulting trifluoromethyl radical (
∙CF3
) is highly electrophilic . It actively seeks electron-rich
π
-systems, making it ideal for the functionalization of unactivated alkenes, enol ethers, and electron-rich arenes[4].
Sodium 4,6-dimethylpyridine-2-sulfinate : The resulting 4,6-dimethylpyridin-2-yl radical exhibits nucleophilic or ambiphilic character. The strategic placement of the 4,6-dimethyl groups serves a dual purpose: it increases the electron density of the pyridine ring (lowering the oxidation potential of the sulfinate precursor) and provides steric shielding that minimizes unwanted radical dimerization[5]. This radical is primed for Minisci-type additions into protonated, electron-deficient heteroarenes.
Comparative Performance Analysis
To select the appropriate reagent for a synthetic campaign, researchers must evaluate the oxidation potentials, radical electronics, and optimal reaction conditions. The table below summarizes the quantitative and qualitative performance metrics of both reagents.
Feature / Metric
Sodium 4,6-dimethylpyridine-2-sulfinate
Sodium trifluoromethanesulfinate (Langlois)
CAS Number
2098851-46-6
2926-29-6
Molecular Formula
C7H8NNaO2S
CF3SO2Na
Active Radical Generated
4,6-Dimethylpyridin-2-yl radical
Trifluoromethyl radical (
∙CF3
)
Radical Electronic Character
Nucleophilic / Ambiphilic
Highly Electrophilic
Primary Application
Late-stage heteroarylation (Minisci reactions)
Trifluoromethylation of alkenes/arenes
Typical Oxidants
K2S2O8
, Photoredox (e.g., Ru/Ir catalysts)
t
-BuOOH,
I2O5
, Photoredox, Electrochemical
Oxidation Potential
Relatively low (electron-rich heterocycle)
Moderate to High (requires strong SET oxidants)
SO₂ Extrusion Kinetics
Fast (driven by heteroaryl stability)
Extremely Fast (highly exothermic)
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By monitoring specific physical changes and employing targeted analytical techniques, researchers can verify the success of each mechanistic step in real-time.
Protocol A: Electrophilic Trifluoromethylation of Alkenes using Langlois Reagent
This protocol utilizes
t
-butyl hydroperoxide (
t
-BuOOH) as the SET oxidant to generate the
∙CF3
radical for the difunctionalization of an alkene[6].
Catalyst: CuCl (0.2 equiv, 0.1 mmol) - Causality: Copper facilitates the generation of the
t
-butoxy radical from
t
-BuOOH, which subsequently oxidizes the sulfinate.
Solvent:
CH3CN/H2O
(1:1, 4 mL)
Step-by-Step Workflow:
Preparation : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the alkene, Langlois reagent, and CuCl.
Solvation : Add the
CH3CN/H2O
solvent mixture. The Langlois reagent is highly water-soluble, ensuring a homogeneous distribution of the precursor[7].
Initiation : Dropwise add the
t
-BuOOH solution at room temperature.
Self-Validation Checkpoint 1: You should observe mild effervescence. This is the visual confirmation of SO₂ gas extrusion, indicating the successful generation of the
∙CF3
radical[2].
Reaction : Seal the tube and stir at room temperature for 12 hours.
Quenching & Extraction : Dilute the mixture with ethyl acetate and quench with saturated aqueous
Na2S2O3
to neutralize unreacted peroxides. Extract the organic layer, dry over
MgSO4
, and concentrate.
Analytical Validation : Analyze the crude mixture via
19F
NMR. The appearance of a sharp singlet in the
−60
to
−75
ppm range confirms the successful incorporation of the
CF3
group[6].
Protocol B: Minisci-Type Heteroarylation using Sodium 4,6-dimethylpyridine-2-sulfinate
This protocol leverages the nucleophilic nature of the 4,6-dimethylpyridin-2-yl radical to functionalize an electron-deficient heteroarene (e.g., a quinoline or isoquinoline).
Additive: Trifluoroacetic acid (TFA) (2.0 equiv, 1.0 mmol) - Causality: TFA protonates the basic nitrogen of the target heteroarene. This dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it highly receptive to the nucleophilic heteroaryl radical.
Solvent: DMSO /
H2O
(2:1, 6 mL)
Step-by-Step Workflow:
Substrate Activation : Dissolve the heteroarene in the DMSO/
H2O
mixture. Add TFA dropwise.
Self-Validation Checkpoint 1: A slight exotherm or color shift (often yellowing) indicates the formation of the heteroarylminium salt.
Precursor Addition : Add the Sodium 4,6-dimethylpyridine-2-sulfinate to the stirring solution.
Oxidative Initiation : Add
K2S2O8
in one portion. Heat the reaction mixture to 50 °C.
Self-Validation Checkpoint 2: The thermal decomposition of persulfate generates sulfate radical anions (
SO4∙−
), which oxidize the sulfinate. Gas evolution (SO₂) will be observed as the heteroaryl radical is generated.
Reaction : Stir at 50 °C for 16 hours.
Workup : Cool to room temperature, basify with saturated aqueous
NaHCO3
(to deprotonate the newly formed heterobiaryl product), and extract with dichloromethane.
Analytical Validation : Analyze via LC-MS. The mass spectrum should show the
[M+H]+
peak corresponding to the substrate mass plus 106 Da (the mass of the 4,6-dimethylpyridine moiety).
Expert Insights: Why Sulfinates Over Halides?
Historically, the generation of carbon-centered radicals relied heavily on the homolytic cleavage of carbon-halogen bonds using highly toxic tin hydrides (e.g.,
Bu3SnH
) and strong reductive conditions.
Sodium sulfinates flip this paradigm by utilizing an oxidative pathway[5]. From a drug development perspective, this is highly advantageous:
Late-Stage Compatibility : Oxidative conditions (especially photoredox SET) are generally milder and more orthogonal to the functional groups found in complex Active Pharmaceutical Ingredients (APIs) than strong reductants.
Thermodynamic Irreversibility : Unlike halogen abstraction, which exists in an equilibrium, the extrusion of SO₂ gas removes the byproduct from the reaction medium, driving the reaction forward according to Le Chatelier's principle.
Handling : Both Langlois reagent and Sodium 4,6-dimethylpyridine-2-sulfinate are bench-stable, odorless, and easily weighable powders, drastically improving operational safety and scalability[4].
Author: BenchChem Technical Support Team. Date: April 2026
HPLC Method Validation for Assessing Sodium 4,6-Dimethylpyridine-2-Sulfinate Purity: A Comparative Guide
Executive Summary
Sodium 4,6-dimethylpyridine-2-sulfinate (CAS 2098851-46-6) is a highly specialized reagent utilized extensively in radical-mediated C-H functionalization and cross-coupling chemistry. However, sulfinate salts present a unique analytical challenge: they are highly polar, ionic, and inherently susceptible to oxidation, rapidly converting into their corresponding sulfonates upon exposure to air or moisture. As a Senior Application Scientist, I have evaluated various analytical approaches to assess the purity of this compound. This guide objectively compares traditional purity assays against an optimized, stability-indicating Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, validated strictly according to the latest [1].
The Analytical Challenge: Why Standard Methods Fail
To accurately assess the purity of a sulfinate salt, the analytical method must be capable of distinguishing the active sulfinate anion from its primary degradation product (the sulfonate anion) and other synthetic impurities.
Titrimetry (Redox Titration): While fast, redox titrations are non-specific. They will quantify any reducing agent present in the matrix, leading to false-positive purity inflation.
UV-Vis Spectrophotometry: The pyridine chromophore is identical in both the sulfinate and the oxidized sulfonate forms. UV-Vis cannot differentiate between the intact molecule and its degradant.
Generic RP-HPLC: Standard C18 columns utilizing simple water/acetonitrile mobile phases fail because the sulfinate anion is highly polar. It elutes near the void volume (
t0
), co-eluting with solvent fronts and highly polar impurities, rendering accurate quantification impossible.
Objective Comparison of Analytical Alternatives
To establish the superiority of the optimized method, we must benchmark it against alternative laboratory techniques. Table 1 summarizes the performance metrics of each approach.
Table 1: Performance Comparison of Analytical Methods for Sulfinate Purity
Analytical Method
Specificity (Resolution from Sulfonate)
Sensitivity (LOD)
Stability-Indicating
Suitability for QA/QC Release
Redox Titrimetry
Very Low (Non-specific)
~1.0 mg/mL
No
Poor
UV-Vis Spectrophotometry
Low (Overlapping spectra)
~5.0 µg/mL
No
Poor
Generic RP-HPLC (C18)
Moderate (Co-elution at void)
~0.5 µg/mL
Poor
Marginal
Ion-Pairing RP-HPLC
High (
Rs>2.5
)
0.02 µg/mL
Yes
Excellent
Causality-Driven Methodological Design
To solve the retention problem of the highly polar sulfinate anion on a hydrophobic C18 column, we employ Ion-Pairing Chromatography [2].
The Causality of the Mobile Phase:
By introducing Tetrabutylammonium hydrogen sulfate (TBAHS) into the aqueous mobile phase, the lipophilic tetrabutylammonium cation (
TBA+
) forms a reversible, neutral electrostatic complex with the sulfinate anion. This neutral complex is sufficiently hydrophobic to partition effectively into the C18 stationary phase. Because the oxidation state of the sulfur atom alters the charge density and hydration sphere of the molecule, the sulfinate-
TBA+
complex and the sulfonate-
TBA+
complex exhibit distinct partitioning coefficients, allowing for baseline resolution.
Fig 1: Mechanism of ion-pairing chromatography for sulfinate retention on a C18 column.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By mandating a System Suitability Test (SST) and a forced-degradation control, the method proves its own fitness-for-purpose before any unknown sample is quantified.
A. Reagent Preparation
Buffer Solution (Mobile Phase A): Dissolve 1.36 g of Potassium dihydrogen phosphate (
KH2PO4
) and 1.70 g of Tetrabutylammonium hydrogen sulfate (TBAHS) in 1000 mL of HPLC-grade water[2]. Adjust the pH to 6.0 ± 0.05 using 0.1 M KOH. Filter through a 0.22 µm membrane.
Mobile Phase B: 100% HPLC-Grade Acetonitrile.
Diluent: Mobile Phase A : Mobile Phase B (75:25, v/v).
B. Chromatographic Conditions
Column: Phenomenex Luna C18 (250 × 4.6 mm, 5 µm) or equivalent.
Elution Mode: Isocratic, 75% Mobile Phase A / 25% Mobile Phase B.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 265 nm.
Injection Volume: 10 µL.
C. System Suitability & Sample Preparation
Standard Preparation: Accurately weigh 10.0 mg of[3] into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent (Target: 100 µg/mL).
Forced Degradation Control (Specificity Marker): Treat 5.0 mL of the standard solution with 0.1 mL of 3%
H2O2
for 30 minutes to intentionally generate the sulfonate degradant.
SST Execution: Inject the standard solution six times. The system is valid only if: Relative Standard Deviation (RSD) of peak area
≤1.0%
, Tailing Factor
≤1.5
, and Theoretical Plates
≥5000
. Inject the Specificity Marker to confirm a Resolution (
Rs
)
≥2.0
between the sulfinate and sulfonate peaks.
ICH Q2(R2) Method Validation Framework
To ensure regulatory compliance and scientific rigor, the method was subjected to the [4], which emphasizes proving accuracy and precision across the entire reportable range[5].
Fig 2: ICH Q2(R2) lifecycle approach for validating the sulfinate HPLC analytical procedure.
Validation Results Summary:
The optimized ion-pairing method successfully met all predefined ICH Q2(R2) acceptance criteria[6]. The rigorous forced degradation studies confirmed that no degradation products interfere with the primary analyte peak, proving the method is strictly stability-indicating.
Table 2: Summary of HPLC Method Validation Results
Validation Parameter (ICH Q2)
Experimental Design
Result / Acceptance Criteria Met
Specificity
H2O2
oxidation, Acid/Base hydrolysis
No interference;
Rs=2.8
(Sulfinate/Sulfonate)
Linearity & Range
25 µg/mL to 150 µg/mL (5 levels)
R2=0.9998
(Pass:
>0.999
)
Accuracy (Recovery)
Spiked samples at 50%, 100%, 150%
Mean Recovery: 99.8% (Range: 99.2% - 101.5%)
Precision (Repeatability)
6 replicate injections at 100% conc.
Peak Area RSD = 0.65% (Pass:
≤1.0%
)
LOD / LOQ
Signal-to-Noise ratio (S/N = 3 and 10)
LOD = 0.02 µg/mL / LOQ = 0.06 µg/mL
Robustness
Deliberate variations (pH
±0.2
, Flow
±0.1
)
System suitability maintained; RSD
≤1.5%
Conclusion
When assessing the purity of sensitive reagents like sodium 4,6-dimethylpyridine-2-sulfinate, generic analytical methods fall short due to the molecule's high polarity and oxidative instability. By strategically applying ion-pairing chromatography, we manipulate the analyte's apparent hydrophobicity, achieving excellent retention and baseline resolution from critical degradants. Supported by comprehensive ICH Q2(R2) validation data, this optimized HPLC method provides a highly accurate, reproducible, and self-validating framework essential for rigorous drug development and quality control workflows.